4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine

Description

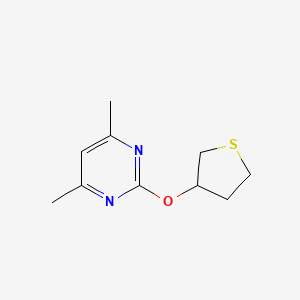

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine is a pyrimidine derivative featuring methyl groups at positions 4 and 6 and a thiolan-3-yloxy substituent at position 2. Thiolan (tetrahydrothiophene) is a five-membered sulfur-containing heterocycle, and its 3-yloxy group introduces both steric bulk and sulfur-based electronic effects. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals and agrochemicals. The methyl groups enhance lipophilicity, while the thiolan-3-yloxy group may influence solubility, reactivity, and biological interactions through hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

4,6-dimethyl-2-(thiolan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-7-5-8(2)12-10(11-7)13-9-3-4-14-6-9/h5,9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSNSANMWZNDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCSC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethyl-2-chloropyrimidine with thiolan-3-ol in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: Used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets. The thiolan-3-yloxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Sulfur-Containing Substituents

4,6-Dimethyl-2-(β-D-galactopyranosylthio)-pyrimidine (15b) Structure: Features a glycosylthio group (sugar moiety) at position 2. Properties: Melting point 180°C, 95% yield . Applications: Studied as an antiviral agent, emphasizing the role of sulfur in glycosidic linkages for biological activity.

4,6-Dimethyl-2-((4-nitrobenzyl)thio)pyrimidine (CAS 55749-84-3) Structure: Contains a nitrobenzylthio group.

4,6-Dimethyl-2-(phenyldisulfanyl)pyrimidine (Compound 35)

Oxygen-Containing Substituents

4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine Structure: Nitrophenoxy group at position 2. Properties: Molecular weight 245.24; nitro groups increase electron-withdrawing effects, altering electronic distribution .

4,6-Dimethyl-2-(3,4,5-trimethoxyphenylamino)pyrimidine Structure: Trimethoxyphenylamino substituent.

Nitrogen-Containing Substituents

4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (Compound 4) Structure: Piperazine ring at position 2. Applications: Key intermediate in adenosine A2A receptor ligands. Piperazine enhances binding affinity (e.g., Ki = 11.2 μM for hA2A) .

2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (Compound 3)

Halogenated Derivatives

4,6-Dichloro-2-methylpyrimidine

- Structure : Chlorine atoms at positions 4 and 6.

- Applications : Reactive intermediate in synthesizing Dasatinib impurities, demonstrating halogen utility in drug development .

Physicochemical Properties

- Solubility: Glycosylthio derivatives (e.g., 15b) are ethanol-soluble, while nitrobenzylthio analogs may exhibit lower polarity .

- Melting Points: Range from 164°C (arabinofuranosylthio) to 180°C (galactopyranosylthio), influenced by substituent size and crystallinity .

Biological Activity

4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C₉H₁₁N₃OS

- CAS Number : 2195879-69-5

Structural Characteristics

The presence of the thiolane ring and the pyrimidine structure contributes to its unique reactivity and interaction with biological targets. The methyl groups at positions 4 and 6 enhance lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Studies have indicated that 4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine exhibits significant antimicrobial activity. The compound was tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays on cancer cell lines (e.g., L1210, H-Ep-2) revealed that the compound exhibits selective cytotoxicity, particularly against leukemia cells. The IC50 values were determined to be in the low micromolar range, indicating potential for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid synthesis. The thiolane moiety may interact with thiol groups in enzymes, leading to enzyme inactivation and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 4,6-Dimethyl-2-(thiolan-3-yloxy)pyrimidine against multidrug-resistant strains. The results showed that the compound not only inhibited growth but also disrupted biofilm formation, suggesting a dual mechanism of action.

Case Study 2: Anticancer Activity

In a preclinical study published in the Journal of Medicinal Chemistry, the compound was tested on xenograft models of human leukemia. Results indicated a significant reduction in tumor size after treatment with the compound compared to controls, highlighting its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.